4,4-Dimethoxybutan-2-ol
Overview
Description
4,4-Dimethoxybutan-2-ol is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its versatility in synthetic chemistry due to its functional groups, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethoxybutan-2-ol can be synthesized through several methods. One common method involves the Claisen condensation reaction of ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid. The reaction produces butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified through distillation under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxybutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethoxybutan-2-ol involves its functional groups, which allow it to participate in various chemical reactions. The hydroxyl group can act as a nucleophile, while the methoxy groups can undergo substitution reactions. These properties make it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
- 4,4-Dimethoxy-2-butanone
- 3-Hydroxybutyraldehyde Dimethyl Acetal
- 3-Ketobutyraldehyde Dimethyl Acetal
Comparison: 4,4-Dimethoxybutan-2-ol is unique due to its combination of hydroxyl and methoxy groups, which provide it with distinct reactivity compared to similar compounds. For instance, 4,4-dimethoxy-2-butanone lacks the hydroxyl group, making it less versatile in certain reactions .
Properties
IUPAC Name |
4,4-dimethoxybutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIGWDDFIREJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960167 | |
Record name | 4,4-Dimethoxybutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-58-8 | |
Record name | 4,4-Dimethoxy-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethoxybutan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethoxybutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethoxybutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4,4-Dimethoxybutan-2-ol via the method described in the research paper?
A: The research paper [] highlights a novel synthetic route to protected aldols like this compound. This method utilizes a cobalt-catalyzed hydroformylation of epoxides followed by in situ protection with trimethyl orthoformate (HC(OMe)3). This approach offers several advantages:
- High regioselectivity: The reaction demonstrates high regioselectivity, favoring the formation of the desired terminal aldehyde from terminal epoxides. []
- Stereochemical control: The reaction proceeds with retention of configuration, as evidenced by the conversion of (S)-1-benzyloxy-2,3-epoxypropane to (R)-1-benzyl-oxy-4,4-dimethoxybutan-2-ol. []
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